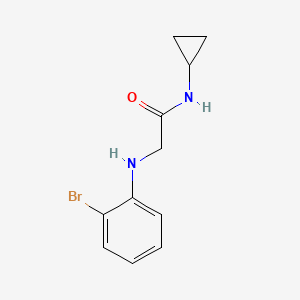![molecular formula C13H15N3 B7470919 N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine, also known as MMMP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine involves its binding to specific enzymes and receptors, leading to inhibition of their activity. It has been shown to exhibit selective binding to certain targets, making it a valuable tool for studying their function and regulation.
Biochemical and Physiological Effects:
N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine has been shown to have a range of biochemical and physiological effects, including inhibition of enzyme activity, modulation of neurotransmitter release, and alteration of cellular signaling pathways. These effects make it a valuable tool for studying the function of various biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine in lab experiments include its potent inhibitory activity, selectivity for certain targets, and ease of synthesis. However, its limitations include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine, including:
1. Development of N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine-based drugs for the treatment of various diseases, such as cancer and neurological disorders.
2. Investigation of the structure-activity relationship of N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine and its analogs, in order to optimize its potency and selectivity.
3. Use of N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine as a tool for studying the function of specific enzymes and receptors in various biological systems.
4. Development of new synthesis methods for N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine and its analogs, in order to improve their yield and purity.
In conclusion, N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine is a promising chemical compound that has potential applications in various fields of scientific research. Its potent inhibitory activity, selectivity for certain targets, and ease of synthesis make it a valuable tool for studying the function of various biological systems. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine involves a series of chemical reactions, including the alkylation of 2-aminopyrimidine with 4-methylbenzyl chloride, followed by N-methylation using dimethyl sulfate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and synthetic biology. It has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development.
properties
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-11-4-6-12(7-5-11)10-16(2)13-14-8-3-9-15-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLLVUIEHOMZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)





![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)

![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)

![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)